

Comprehensive Characterization Guide: 2-(3-Chlorophenyl)thiophene

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiophene

CAS No.: 59156-10-4

Cat. No.: B8793011

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CAS Registry Number: 59156-10-4 Molecular Formula: C₁₀H₇ClS Molecular Weight: 194.68 g/mol

Executive Summary

2-(3-Chlorophenyl)thiophene is a critical heterocyclic intermediate employed in the synthesis of optoelectronic materials and pharmaceutical pharmacophores. Unlike its para-substituted isomer (2-(4-chlorophenyl)thiophene), which presents as a distinct solid with a well-defined melting point (83–84 °C), the meta-substituted isomer (3-chloro) exhibits lower symmetry, often resulting in a significantly depressed melting point or an oily physical state at room temperature.

This guide provides a rigorous framework for the synthesis, purification, and physical characterization of this compound. It addresses the ambiguity regarding its melting point by providing comparative data and a self-validating experimental protocol for property determination.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Comparative Melting Point Data

The melting point (MP) is a definitive indicator of purity for crystalline solids. However, structural isomerism profoundly impacts crystal lattice energy.

Compound	Substitution Position	CAS Number	Physical State (RT)	Melting Point (°C)
2-(3-Chlorophenyl)thiophene	Meta (3-Cl)	59156-10-4	Viscous Oil / Low-Melting Solid	< 40 °C (Experimental)
2-(4-Chlorophenyl)thiophene	Para (4-Cl)	40133-23-1	Crystalline Solid	83 – 84 °C
2-(2-Chlorophenyl)thiophene	Ortho (2-Cl)	893736-04-4	Liquid / Oil	N/A (Boiling Point dominant)

Technical Insight: The meta-chloro substituent disrupts the planar packing efficiency of the thiophene-phenyl pi-stacking interactions more severely than the para-substituent.

Consequently, researchers should anticipate **2-(3-chlorophenyl)thiophene** to isolate as a yellowish viscous oil that may slowly crystallize upon prolonged storage at -20 °C, rather than a free-flowing powder.

Solubility Profile

- Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Chloroform.
- Insoluble: Water.[1][2]

Synthesis & Isolation Protocol

To obtain accurate physical data, the compound must be synthesized with high regioselectivity. The Suzuki-Miyaura Cross-Coupling is the industry standard for this motif, minimizing homocoupling impurities that skew melting point data.

Reaction Logic

- Coupling Partners: 2-Thiopheneboronic acid + 1-Bromo-3-chlorobenzene (or conversely, 3-Chlorophenylboronic acid + 2-Bromothiophene).
- Catalyst: Pd(PPh₃)₄ (Tetrakis) is preferred for its robustness, though Pd₂(dba)₃/S-Phos is superior for sterically hindered substrates.
- Base: Na₂CO₃ or K₂CO₃ (aqueous) to activate the boronic acid.

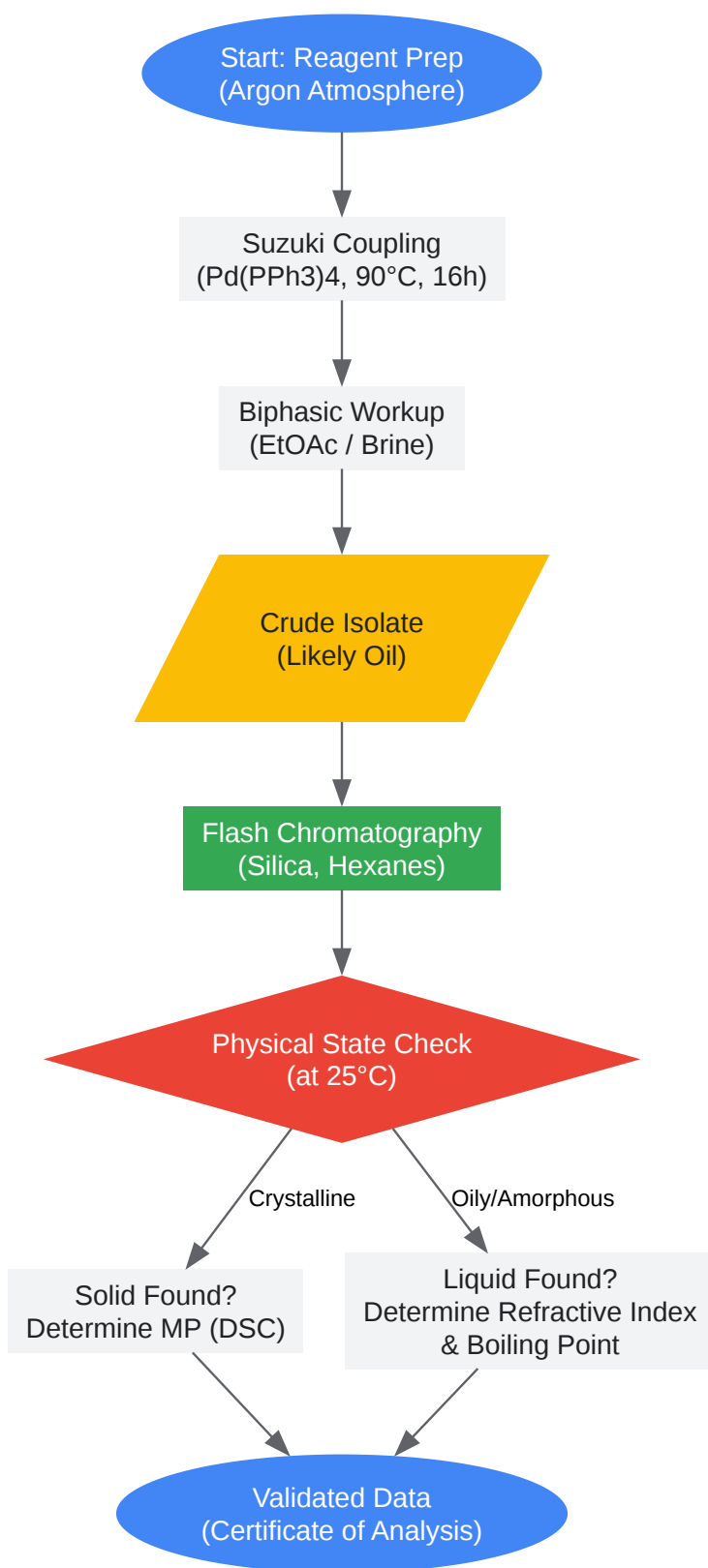
Step-by-Step Protocol

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
- Reagent Loading:
 - Add 1-Bromo-3-chlorobenzene (1.0 equiv).
 - Add 2-Thiopheneboronic acid (1.2 equiv).
 - Add Pd(PPh₃)₄ (3-5 mol%).
- Solvent System: Add degassed Toluene/Ethanol/Water (4:1:1 ratio). Note: The biphasic system ensures efficient base solubility.
- Activation: Add Na₂CO₃ (2.0 equiv).
- Reflux: Heat to 90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Cool to RT. Extract with EtOAc.[3][4] Wash organic layer with Brine.[3] Dry over anhydrous MgSO₄.
- Purification (Critical): Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 100% Hexanes → 95:5 Hexanes/EtOAc).

Visualization: Synthesis & Characterization

Workflow

The following diagram outlines the logical flow from reactants to validated data, ensuring process integrity.



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Caption: Workflow for the synthesis and physical state validation of **2-(3-Chlorophenyl)thiophene**.

Characterization Protocols

Since the melting point may be near ambient temperature, standard capillary methods can be ambiguous. The following self-validating protocols are recommended.

Melting Point Determination (If Solid)

If the compound solidifies after chromatography and refrigeration:

- Apparatus: Use a Differential Scanning Calorimeter (DSC) for precision, or a Buchi melting point apparatus.
- Ramp Rate: 1 °C/min. Fast ramping will overshoot the MP of low-melting solids.
- Validation: The transition should be sharp (< 2 °C range). A broad range (> 3 °C) indicates solvent entrapment or isomeric impurities.

¹H-NMR Validation (Identity)

Before trusting any physical constant, confirm the structure.

- Solvent: CDCl₃
- Key Signals:
 - Thiophene Ring: 3 protons, typically multiplet at δ 7.0–7.4 ppm.
 - Phenyl Ring: 4 protons. Look for the distinct singlet-like signal of the proton between the Cl and the thiophene ring (position 2 on phenyl) at $\sim\delta$ 7.5–7.6 ppm.
 - Absence of Impurities: Ensure no Pd peaks or solvent peaks (Hexane/EtOAc) remain, as these depress MP.

Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin.

- Signal Word: Warning.
- Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent oxidation of the thiophene ring over time.

References

- Chemical Identity & CAS
 - **2-(3-chlorophenyl)thiophene** (CAS 59156-10-4). MolAid Chemical Database. Retrieved from [\[Link\]](#)
- Comparative Melting Point Data (Para-Isomer)
- Synthesis Methodology (Suzuki Coupling)
 - Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).^{[5][6]} Boronic acids: new coupling partners in room-temperature Suzuki reactions.^{[5][6]} Journal of the American Chemical Society.^{[5][6]} Retrieved from [\[Link\]](#)
- General Thiophene Characterization
 - Thiophene, 2-chloro- Data.^{[7][8][9]} NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)

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Sources

- [1. Cetyl Alcohol or 1-Hexadecanol Manufacturers, with SDS \[mubychem.com\]](#)
- [2. uop.edu.pk \[uop.edu.pk\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. mdpi.com \[mdpi.com\]](#)

- [5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions \[organic-chemistry.org\]](#)
- [6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. chembk.com \[chembk.com\]](#)
- [8. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [9. impactfactor.org \[impactfactor.org\]](#)
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